3-Bromoindole-5-carboxylic acid
Overview
Description
3-Bromoindole-5-carboxylic acid is a chemical compound used primarily for laboratory chemicals and synthesis of substances . It is offered for experimental and research use .
Synthesis Analysis
The synthesis of 3-Bromoindole-5-carboxylic acid can be achieved from Indole-5-carboxylic acid . Other indole derivatives have been synthesized using various methods, such as the use of isatins and DMSO via a one-carbon translocation involving in situ generation of α,β-unsaturated methylvinylsulfoxide followed by amide bond cleavage and ring closure .Molecular Structure Analysis
The molecular formula of 3-Bromoindole-5-carboxylic acid is C9H6BrNO2 . It has a molecular weight of 240.05 .Chemical Reactions Analysis
Indole derivatives, including 3-Bromoindole-5-carboxylic acid, have been used in various chemical reactions. For instance, the reaction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature gives indoles via a formal reductive C(sp 2)–H amination reaction .Scientific Research Applications
Molecular Electronic Materials Synthesis
3-Bromoindole derivatives, including 5-carboxyindole and 6-bromoindole, have been utilized as precursors in the synthesis of molecular electronic materials. A study demonstrated the creation of C3-symmetric, substituted-triazatruxene molecules through a facile one-pot trimerization, resulting in compounds suitable for use as building blocks in the synthesis of functional molecules for materials science applications. These molecules exhibited potential in field-effect transistor measurements, highlighting their applicability in molecular electronics (Valentine et al., 2012).
Chemoselective and Asymmetric Stereoablative Carboxylation
The use of 3-bromoindoles, including 3-bromoindole-5-carboxylic acid derivatives, in chemoselective and asymmetric carboxylation reactions has been explored. A study described an L-amino acid-based urea-tertiary amine-catalyzed enantioselective carboxylation process, achieving high enantioselectivities. This represents a novel method for the synthesis of valuable 3-substituted 3-hydroxy-2-oxindoles, showcasing the versatility of 3-bromoindole derivatives in organic synthesis (Bai et al., 2015).
Antischistosomal Activity
Substituted indoles, including 5-bromoindole carboxylic acid derivatives, have been investigated for their antischistosomal activity. Research into the hepatic shift effects of these compounds on hamsters infected with S. mansoni suggests that modifying the indole nucleus can lead to promising antischistosomal agents. This highlights the potential of 3-bromoindole derivatives in the development of novel treatments for schistosomiasis (Khan, 1983).
Palladium-Catalyzed Carbonylations
Palladium-catalyzed carbonylations of bromoindoles, including 3-bromoindole-5-carboxylic acid derivatives, have been successfully performed without the need for protecting groups. This methodology allows for the synthesis of various indole carboxylic acid derivatives, providing a direct one-step synthesis pathway for compounds with potential central nervous system (CNS) activity. Such developments offer insights into efficient synthetic strategies for accessing complex indole derivatives (Kumar et al., 2004).
Safety And Hazards
Future Directions
Indole derivatives, including 3-Bromoindole-5-carboxylic acid, have attracted increasing attention in recent years due to their diverse biological activities . They are being explored for newer therapeutic possibilities . The development of new synthetic methods for indole derivatives is also a focus of current research .
properties
IUPAC Name |
3-bromo-1H-indole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-7-4-11-8-2-1-5(9(12)13)3-6(7)8/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNFRMMIMOPFGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693843 | |
Record name | 3-Bromo-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoindole-5-carboxylic acid | |
CAS RN |
916179-87-8 | |
Record name | 3-Bromo-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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